molecular formula C8H8N2 B3053967 3,4-Dimethylpyridine-2-carbonitrile CAS No. 57261-60-6

3,4-Dimethylpyridine-2-carbonitrile

Cat. No.: B3053967
CAS No.: 57261-60-6
M. Wt: 132.16 g/mol
InChI Key: OPNUUWMXUITYNB-UHFFFAOYSA-N
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Description

3,4-Dimethylpyridine-2-carbonitrile is an organic compound belonging to the pyridine family. It is an important intermediate in organic synthesis and has been extensively used in various fields of research and industry. The compound is characterized by its pyridine ring substituted with two methyl groups at the 3 and 4 positions and a cyano group at the 2 position.

Biochemical Analysis

Biochemical Properties

The biochemical properties of DMPC are not well-studied. It is known that DMPC is a precursor of azaphthalocyanine dyes used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage .

Molecular Mechanism

The molecular mechanism of DMPC is not well-understood. It is known that the key step in the synthesis of DMPC is the nucleophilic substitution of a hydrogen atom by a cyano group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpyridine-2-carbonitrile typically involves the reaction of 3,4-dimethylpyridine with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group replaces a hydrogen atom on the pyridine ring .

Industrial Production Methods: In industrial settings, the compound can be produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium cyanide or potassium cyanide are employed for nucleophilic substitution.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3,4-Dimethylpyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3,5-Dimethylpyridine-2-carbonitrile
  • 4,6-Dimethylpyridine-2,3-dicarbonitrile
  • 2-Chloro-4,6-dimethylpyridine-3-carbonitrile

Comparison: 3,4-Dimethylpyridine-2-carbonitrile is unique due to the specific positioning of its methyl and cyano groups, which influence its reactivity and applications. Compared to 3,5-Dimethylpyridine-2-carbonitrile, it has different steric and electronic properties, affecting its behavior in chemical reactions. The presence of the cyano group at the 2 position makes it a versatile intermediate for further functionalization .

Properties

IUPAC Name

3,4-dimethylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-4-10-8(5-9)7(6)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNUUWMXUITYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629540
Record name 3,4-Dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57261-60-6
Record name 3,4-Dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylpyridine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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